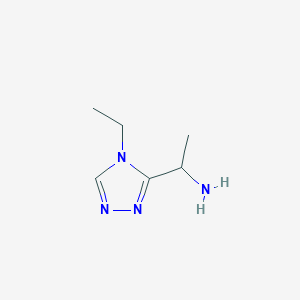

![molecular formula C11H11N3O3 B2371420 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2126161-58-6](/img/structure/B2371420.png)

7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a compound that has been used in the synthesis of novel heterocyclic systems . It has been used as a starting material in the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate .

Synthesis Analysis

The synthesis of this compound involves reacting 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization by the action of MeONa . Alkaline hydrolysis of the resulting ester leads to the formation of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid in high yield .Chemical Reactions Analysis

One notable chemical reaction involving this compound is its iodination in the CH2Cl2–H2O system in the presence of NaHCO3, which leads to 4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene salt .Aplicaciones Científicas De Investigación

- 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules, especially in the development of kinase inhibitors for disease treatment .

- Derivatives of this compound have shown promise as anticancer and antiviral agents, as well as for treating inflammatory diseases .

- Scientists have explored 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine carbocyclic nucleosides as potential nucleoside mimetics. These derivatives exhibit anti-hepatitis C virus (HCV) activity. The study involved synthesizing and characterizing several compounds, including 4a-g, to assess their efficacy against HCV .

- Among the derivatives of this compound, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out as a potent antitubercular agent. It demonstrated significant activity against Mycobacterium tuberculosis, with low cytotoxicity to normal cells .

- Researchers have developed a convenient method for synthesizing methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate by iodinating 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester . This compound serves as a precursor for a new tricyclic system based on pyrrolo[2,3-d]pyrimidine .

- The unique structure of this compound makes it an interesting candidate for modulating biological receptors. Researchers investigate its interactions with specific receptors, aiming to develop targeted therapies .

- The pyrrolo[2,3-d]pyrimidine scaffold offers opportunities for cyclization and the formation of polyheterocyclic systems. Scientists explore novel derivatives and study their properties, potentially uncovering new applications .

Pharmaceutical Intermediates

Anti-HCV Activity

Antitubercular Agents

Heterocyclic System Synthesis

Biological Receptor Modulation

Polyheterocyclic Systems

Direcciones Futuras

The search for methods of synthesis of new compounds of the triazaacenaphthylene class, which includes “7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid”, is an urgent task . The synthesis of new heterocyclic systems is a promising strategy in the search for biologically active compounds .

Propiedades

IUPAC Name |

4-methoxy-7-prop-2-enylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-3-4-14-8(11(15)16)5-7-9(14)12-6-13-10(7)17-2/h3,5-6H,1,4H2,2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDPMNBYXRZDMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=C(N2CC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)

![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)

![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)

![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)

![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)

![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)